3,4-Dichloroisothiazole-5-carbonyl chloride
Overview
Description
3,4-Dichloroisothiazole-5-carbonyl chloride is an organic compound belonging to the class of isothiazoles It is characterized by the presence of two chlorine atoms at the 3rd and 4th positions of the isothiazole ring and a carbonyl chloride group at the 5th position
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the production of other compounds, such as isotianil
Mode of Action
It is known that this compound can undergo reactions with various nucleophiles, such as ammonia, heterocyclic and aromatic amines, and functionally substituted alcohols and phenols . This suggests that it may interact with its targets through nucleophilic addition or substitution reactions.
Biochemical Pathways
It is known that this compound is used as an intermediate in the synthesis of other compounds, such as isotianil , which are known to have fungicidal activity . This suggests that it may affect biochemical pathways related to fungal growth and development.
Pharmacokinetics
It is known that this compound has a predicted boiling point of 1662±400 °C and a predicted density of 1767±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It is known that this compound is used as an intermediate in the synthesis of other compounds, such as isotianil , which are known to have fungicidal activity . This suggests that it may have antifungal effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of 3,4-Dichloroisothiazole-5-carbonyl chloride may be influenced by various environmental factors. For instance, it is known that this compound should be stored under inert gas (nitrogen or Argon) at 2-8°C This suggests that it may be sensitive to oxygen and temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloroisothiazole-5-carbonyl chloride typically involves the chlorination of isothiazole derivatives. One common method includes the reaction of 3,4-dichloroisothiazole-5-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloroisothiazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form 3,4-dichloroisothiazole-5-carboxylic acid.
Condensation Reactions: It can react with amines to form amides and with alcohols to form esters
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to carbonyl chlorides.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water: For hydrolysis reactions
Major Products Formed
3,4-Dichloroisothiazole-5-carboxylic acid: Formed by hydrolysis.
Amides and Esters: Formed by condensation reactions with amines and alcohols, respectively
Scientific Research Applications
3,4-Dichloroisothiazole-5-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and agrochemicals.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloroisothiazole-5-carboxylic acid
- 3,4-Dichloro-N-(4,6-dimethoxypyrimidin-2-yl)isothiazole-5-carboxamide
- 3,4-Dichloro-N-(5-methylthiazol-2-yl)isothiazole-5-carboxamide
Uniqueness
3,4-Dichloroisothiazole-5-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity compared to its carboxylic acid and carboxamide counterparts. This reactivity makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
3,4-dichloro-1,2-thiazole-5-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl3NOS/c5-1-2(4(7)9)10-8-3(1)6 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSXWKAJMRSAGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SN=C1Cl)C(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501261985 | |
Record name | 3,4-Dichloro-5-isothiazolecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501261985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56914-82-0 | |
Record name | 3,4-Dichloro-5-isothiazolecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56914-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloroisothiazole-5-carbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056914820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dichloro-5-isothiazolecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501261985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichloroisothiazole-5-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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